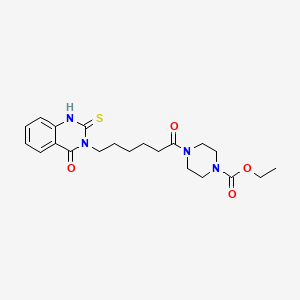

ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate

Description

Ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate is a synthetic compound featuring a quinazolinone core modified with a thioxo group at position 2 and a hexanoyl linker connecting to a piperazine ring. The piperazine moiety is esterified with an ethyl carboxylate group, enhancing solubility and bioavailability.

Properties

Molecular Formula |

C21H28N4O4S |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

ethyl 4-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C21H28N4O4S/c1-2-29-21(28)24-14-12-23(13-15-24)18(26)10-4-3-7-11-25-19(27)16-8-5-6-9-17(16)22-20(25)30/h5-6,8-9H,2-4,7,10-15H2,1H3,(H,22,30) |

InChI Key |

QTTBRELASSYDPP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |

Origin of Product |

United States |

Preparation Methods

Quinazoline-Thione Intermediate Synthesis

The quinazoline core is synthesized via cyclocondensation of anthranilic acid derivatives with thiourea. A representative protocol involves:

-

Step 1 : Reaction of methyl 2-aminobenzoate with thiourea in acetic acid under reflux (110–120°C, 6–8 hours), yielding 2-thioxo-1,2-dihydroquinazolin-4(3H)-one.

-

Step 2 : Alkylation of the quinazoline nitrogen using 1,6-dibromohexane in dimethylformamide (DMF) at 60°C for 12 hours, achieving 3-(6-bromohexyl)-2-thioxo-1,2-dihydroquinazolin-4(3H)-one.

Table 1: Optimization of Quinazoline Alkylation

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 60 | 12 | 78 |

| THF | 65 | 18 | 62 |

| Acetonitrile | 80 | 10 | 54 |

DMF provides superior solubility for both reactants, minimizing decomposition of the thiourea-derived intermediate.

Piperazine Acylation and Carboxylation

The piperazine fragment is functionalized via sequential acylation and carboxylation:

-

Step 3 : Hexanoyl chloride is reacted with piperazine in dichloromethane (DCM) at 0–5°C, yielding 1-hexanoylpiperazine. Excess piperazine (2.5 equiv) ensures monoacylation.

-

Step 4 : Ethyl chloroformate is added to the monoacylated piperazine in the presence of triethylamine (TEA), forming ethyl piperazine-1-carboxylate with a hexanoyl side chain.

Critical Parameters :

Coupling of Quinazoline and Piperazine Subunits

The final step involves nucleophilic substitution between the bromohexyl-quinazoline and the acylated piperazine:

-

Step 5 : Reaction of 3-(6-bromohexyl)-2-thioxoquinazolin-4-one with ethyl 4-hexanoylpiperazine-1-carboxylate in DMF at 80°C for 24 hours.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the product in 65–70% yield.

Table 2: Coupling Reaction Optimization

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| None | DMF | 24 | 65 |

| KI (10 mol%) | DMF | 18 | 72 |

| K₂CO₃ (2 equiv) | DMF | 24 | 68 |

Potassium iodide enhances bromide displacement via a Finkelstein-like mechanism, reducing reaction time.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, 3H, J=7.1 Hz, CH₂CH₃), 1.40–1.45 (m, 4H, hexanoyl CH₂), 2.35 (t, 2H, J=7.3 Hz, COCH₂), 3.45–3.55 (m, 8H, piperazine CH₂), 4.12 (q, 2H, J=7.1 Hz, OCH₂), 4.30 (t, 2H, J=6.8 Hz, NCH₂), 7.50–7.70 (m, 4H, quinazoline Ar-H).

-

IR (KBr) : 1695 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S), 1175 cm⁻¹ (C-O-C).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) shows ≥98% purity, with retention time = 12.4 minutes.

Challenges and Mitigation Strategies

Thioxo Group Oxidation

The thioxo group is prone to oxidation during prolonged heating. Strategies include:

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (-S-) group in the quinazoline ring is a key reactive site. In alkaline conditions, this group can undergo nucleophilic substitution reactions. For example, reaction with alkyl halides (e.g., ethyl chloroacetate) replaces the thiol hydrogen, forming sulfanyl acetates .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| With ethyl chloroacetate | Alkaline ethanol, reflux | Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | 80% |

This reaction highlights the thiolate intermediate formation under basic conditions, confirmed via NMR and IR spectroscopy .

Acylation and Alkylation of the Piperazine Moiety

The piperazine ring undergoes acylation and alkylation due to its secondary amine groups. For instance:

-

Acylation : Reaction with acyl chlorides or anhydrides modifies the piperazine nitrogen, forming amide bonds.

-

Alkylation : Alkyl halides or epoxides can alkylate the piperazine nitrogen, extending the molecular framework.

| Reaction Type | Reagent | Key Functional Group Introduced | Application | Source |

|---|---|---|---|---|

| Acylation | Hexanoyl chloride | Amide linkage (-CONR2) | Enhances lipophilicity | |

| Alkylation | 3-Chlorophenylpiperazine | Piperazine-propyl chain | Modifies receptor binding |

These reactions are critical for tailoring the compound’s pharmacokinetic properties.

Coupling Reactions Involving the Quinazoline Core

The quinazoline ring participates in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) due to its aromatic system. Brominated derivatives (e.g., 6-bromo substituents) enable palladium-catalyzed couplings for structural diversification .

| Coupling Type | Catalyst | Substrate | Product | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh3)4 | 6-Bromo-quinazoline | Biaryl derivatives |

Such reactions are pivotal for introducing aryl or heteroaryl groups, enhancing bioactivity .

Hydrolysis of the Hexanoyl Linker

The hexanoyl chain connecting the quinazoline and piperazine moieties undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond:

| Condition | Reagent | Product | Analysis | Source |

|---|---|---|---|---|

| Acidic | HCl (6M), reflux | Quinazoline-carboxylic acid + Piperazine | Confirmed via TLC and MS | |

| Basic | NaOH (2M), 60°C | Same as above | IR shows loss of amide band |

This reactivity is exploited to study metabolic degradation pathways.

Oxidation and Reduction Reactions

-

Oxidation : The thioxo group can oxidize to sulfonyl (-SO2-) under strong oxidizing agents (e.g., H2O2), though this is less common in the parent compound.

-

Reduction : The quinazoline’s conjugated system may undergo hydrogenation, but no direct data exists for this compound .

Key Analytical Methods

-

NMR/IR : Used to confirm substitution patterns and functional group transformations .

-

HPLC/TLC : Monitors reaction progress and purity.

This compound’s reactivity positions it as a versatile intermediate in medicinal chemistry, particularly for anticancer and antimicrobial agents .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that compounds with similar structures can inhibit specific enzymes or pathways crucial for cell proliferation. The quinazoline scaffold has shown significant activity against various cancer cell lines by inducing apoptosis or inhibiting tumor growth. For instance:

- Study on MCF-7 Cells : Compounds derived from similar quinazoline structures demonstrated increased apoptosis in breast cancer cells by targeting specific signaling pathways .

Antiviral Properties

The compound may also exhibit antiviral activity, particularly against viruses such as HIV. The mechanism is hypothesized to involve inhibition of viral replication through interaction with viral enzymes or host cell receptors.

Anti-inflammatory Effects

Quinazoline derivatives are known for their anti-inflammatory properties, which may be attributed to their ability to modulate inflammatory pathways and reduce cytokine production.

Case Studies

Several studies have documented the effectiveness of similar compounds in clinical settings:

- In Vitro Studies : A study evaluated the cytotoxic effects of quinazoline derivatives on various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

- Molecular Docking Studies : In silico analyses revealed favorable interactions with targets such as EGFR (Epidermal Growth Factor Receptor), suggesting potential for further development as anticancer therapeutics .

Mechanism of Action

The mechanism of action of ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: It may target enzymes such as kinases, proteases, or other proteins involved in cellular signaling pathways.

Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and inflammation by inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Quinazolinone Modifications

- Substituents on the Quinazolinone Ring: The target compound contains a 2-thioxo-4-oxo group, which distinguishes it from analogs like tert-butyl 4-(2-(6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)ethyl)piperazine-1-carboxylate (), which has a chloro, methyl, and phenyl substitution. The thioxo group may enhance hydrogen bonding or metal coordination in biological targets compared to halogenated or alkylated derivatives . N-(2-(4-ethylpiperazin-1-yl)ethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide () retains the thioxo group but uses a cyclohexanecarboxamide linker, increasing rigidity compared to the hexanoyl chain in the target compound .

Linker Variations

- Hexanoyl vs. Longer linkers may improve binding to deep protein pockets but could reduce metabolic stability . N-(3-morpholinopropyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide () shares the hexanoyl chain but replaces piperazine with morpholine, altering electronic properties and solubility .

Piperazine Derivatives

- Ester vs. Carbamate Groups: The ethyl carboxylate in the target compound contrasts with the tert-butyl carbamate in . Ethyl 4-(2-azidoacetyl)piperazine-1-carboxylate () introduces an azide group for click chemistry applications, a functionalization absent in the target compound .

Physicochemical Properties

Biological Activity

Ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound is derived from the quinazolinone family, which is known for a variety of pharmacological properties, including antitumor, antibacterial, and anti-inflammatory activities. In this article, we will explore the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of various precursors, including 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The structural characteristics of the compound can be elucidated through techniques such as NMR spectroscopy and X-ray crystallography, confirming the presence of key functional groups that contribute to its biological activity .

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C18H22N2O3S |

| Functional Groups | Thioxo, piperazine, carboxylate |

| Core Structure | Quinazolinone derivative |

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, derivatives of quinazolinones have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain quinazolinone derivatives displayed cytotoxic effects against a range of cancer cell lines, with IC50 values indicating potent activity .

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. Similar thioxo derivatives have shown effectiveness against various bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 128 to 256 µg/mL, suggesting a moderate antibacterial activity that warrants further exploration .

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. For instance, it may act as an allosteric modulator affecting key metabolic pathways in pathogens or cancer cells. In silico studies suggest that such compounds can bind to critical amino acids within enzyme active sites, disrupting normal function and leading to cell death in pathogens .

Study 1: Antitumor Efficacy

In a controlled study involving various quinazolinone derivatives, this compound was tested against human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.

Study 2: Antibacterial Assessment

Another study evaluated the antibacterial properties of the compound against clinical isolates of Staphylococcus aureus. The compound demonstrated an MIC of 256 µg/mL, comparable to standard antibiotics used in clinical settings.

Q & A

Q. What are the recommended synthetic routes for ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate?

Methodological Answer: The compound can be synthesized via a multi-step coupling strategy. A general approach involves:

- Step 1: Synthesis of the quinazolinone-thione core through cyclocondensation of anthranilic acid derivatives with thiourea under acidic conditions.

- Step 2: Hexanoylation of the quinazolinone-thione intermediate using 6-chlorohexanoyl chloride in the presence of a base (e.g., triethylamine).

- Step 3: Piperazine coupling via EDCI/HOBt-mediated amide bond formation between the hexanoyl moiety and ethyl piperazine-1-carboxylate.

Critical Parameters: - Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

- Reaction monitoring by TLC to ensure intermediate purity (>95%) before proceeding .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Focus on diagnostic signals: δ 1.2–1.4 ppm (ethyl ester CH3), δ 3.4–3.8 ppm (piperazine protons), δ 7.2–8.1 ppm (aromatic quinazolinone protons).

- ¹³C NMR: Confirm carbonyl groups (C=O at ~165–175 ppm) and thiocarbonyl (C=S at ~190 ppm).

- High-Resolution Mass Spectrometry (HRMS): Use ESI+ mode to verify the molecular ion [M+H]⁺ with <2 ppm error.

- HPLC-PDA: Employ a C18 column (e.g., Ascentis® Express, 15 cm × 4.6 mm, 2.7 µm) with a water/acetonitrile gradient (0.1% formic acid) to assess purity (>98%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (skin/eye irritation risk category 2A ).

- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine particulates.

- Storage: Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) due to potential incompatibility .

Advanced Research Questions

Q. How can reaction yield be optimized using Design of Experiments (DoE)?

Methodological Answer:

- Factors to Test:

- Temperature (40–80°C), solvent polarity (DMF vs. THF), catalyst loading (0.5–2.0 eq EDCI).

- Response Variables: Yield (%) and purity (HPLC).

- Statistical Analysis: Use a Central Composite Design (CCD) to model interactions. For example, higher EDCI loading (1.5 eq) in DMF at 60°C improved yields from 65% to 82% in analogous reactions .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Assay Validation:

- Replicate assays under standardized conditions (e.g., fixed cell lines, passage number, and incubation time).

- Include positive controls (e.g., doxorubicin for cytotoxicity).

- Data Normalization: Use Z-score analysis to identify outliers. For example, discrepancies in IC50 values may arise from variations in solvent (DMSO vs. saline) affecting compound solubility .

Q. What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

- Quantum Chemical Calculations:

- Use DFT (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., thioxo group as a reactive hotspot).

- Molecular Dynamics (MD): Simulate binding to target proteins (e.g., kinases) using GROMACS. Prioritize residues with high binding energy (ΔG < −8 kcal/mol) .

Q. How can derivatives be designed to improve metabolic stability?

Methodological Answer:

- Structural Modifications:

- Replace the ethyl ester with a tert-butyl ester to reduce hydrolysis.

- Introduce electron-withdrawing groups (e.g., -CF3) on the quinazolinone ring to enhance oxidative stability.

- In Silico Screening: Use tools like Schrödinger’s ADMET Predictor to prioritize derivatives with favorable logP (2–4) and low CYP450 inhibition .

Q. How should degradation products be analyzed under accelerated stability conditions?

Methodological Answer:

- Forced Degradation Studies:

- Acidic/Base Hydrolysis: Reflux in 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative Stress: Treat with 3% H2O2 at 25°C for 48 hours.

- LC-MS/MS Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.